2-Chloro-5-fluoro-thiazolo[5,4-b]pyridine
CAS No.:
Cat. No.: VC13587420
Molecular Formula: C6H2ClFN2S
Molecular Weight: 188.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H2ClFN2S |
|---|---|
| Molecular Weight | 188.61 g/mol |
| IUPAC Name | 2-chloro-5-fluoro-[1,3]thiazolo[5,4-b]pyridine |
| Standard InChI | InChI=1S/C6H2ClFN2S/c7-6-9-3-1-2-4(8)10-5(3)11-6/h1-2H |
| Standard InChI Key | KFNUEJNNQXSRAI-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC2=C1N=C(S2)Cl)F |
| Canonical SMILES | C1=CC(=NC2=C1N=C(S2)Cl)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a thiazole ring (a five-membered ring containing nitrogen and sulfur) fused to a pyridine ring (a six-membered aromatic ring with one nitrogen atom). The chlorine atom at position 2 and fluorine at position 5 introduce electron-withdrawing effects, enhancing reactivity and binding affinity . Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molar Mass (g/mol) | 188.61 | |
| Density (g/cm³) | 1.631 ± 0.06 | |
| Boiling Point (°C) | 271.2 ± 20.0 | |
| Predicted pKa | -1.37 ± 0.50 |
Electronic and Steric Features
The chlorine and fluorine substituents create a polarized electronic environment, facilitating nucleophilic substitution and hydrogen bonding. The sulfur atom in the thiazole ring contributes to hydrophobic interactions, while the fused pyridine ring enhances planar rigidity, optimizing binding to enzymatic pockets .
Synthesis and Structural Optimization
Multi-Step Synthetic Routes
The synthesis of 2-chloro-5-fluoro-thiazolo[5,4-b]pyridine typically involves a seven-step sequence starting from commercially available 2,4-dichloro-3-nitropyridine :
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Morpholine Substitution: Reaction with morpholine in the presence of triethylamine yields 4-morpholinyl-2-chloro-3-nitropyridine.
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Thiocyanate Introduction: Treatment with potassium thiocyanate (KSCN) in acetic acid at 80°C introduces a thiocyanate group.
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Nitro Reduction and Cyclization: Iron powder in acetic acid reduces the nitro group, followed by intramolecular cyclization to form the thiazolo[5,4-b]pyridine core.
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Bromination: Copper bromide mediates bromination at room temperature.
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Suzuki Coupling: Aryl borates undergo cross-coupling to install sulfonamide groups, critical for PI3K inhibition .
Biological Activities and Mechanism of Action
Structure-Activity Relationships (SAR)
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Sulfonamide Criticality: Removal of the sulfonamide group reduces activity by >10-fold (IC = 53 nM) .
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Electron-Deficient Aryl Groups: 2-Chloro-4-fluorophenyl or 5-chlorothiophene substituents enhance acidity of the sulfonamide NH, strengthening Lys802 interactions .
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Pyridine Necessity: Replacement of the pyridyl group with phenyl decreases potency (IC = 501 nM), underscoring its role in binding .
Comparative Analysis with Related Compounds
Thiazolo[5,4-b]pyridine Derivatives
Thiazolo[4,5-d]pyrimidine Analogues
Compounds like 2-(2-fluorobenzyl)-thiazolo[4,5-d]pyrimidin-7-amine exhibit dual adenosine A/A receptor antagonism (K = 1.9 nM and 0.06 nM, respectively), highlighting structural versatility for diverse targets .
Applications in Drug Discovery
Oncology
As a PI3K inhibitor, this compound is a lead candidate for cancers driven by PI3K pathway dysregulation, such as breast and prostate cancers . Preclinical studies demonstrate efficacy in xenograft models, though in vivo toxicity profiles remain under investigation.
Central Nervous System Disorders
Related thiazolo-pyrimidines show antidepressant-like effects in murine models, suggesting potential repurposing for neurological applications .
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